molecular formula C16H15F3N2O2 B1429477 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester CAS No. 1311278-97-3

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

Cat. No. B1429477
M. Wt: 324.3 g/mol
InChI Key: MLWZMCVKBZSBDR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Studies

  • Triorganostannyl esters of aminobenzoic acids, including derivatives of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies focus on the physicochemical properties and the influence of coordination to metal centers on the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).

Role in Drug Synthesis

  • The compound has been used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. It's involved in the reaction process leading to the formation of key intermediates (Yu Yankun et al., 2011).

Synthesis of Heterocyclic Systems

  • Methyl and phenylmethyl esters related to 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester have been used as reagents in the preparation of various heterocyclic systems, including pyrido-pyrimidin-ones and thiazolo-pyrimidin-ones, demonstrating its versatility in organic synthesis (Lovro Selič et al., 1997).

Kinetic Resolution in Organic Synthesis

  • Pyridine-3-carboxylic anhydride, related to this compound, has been used as a coupling reagent for preparing carboxylic esters from various acids and alcohols. This process demonstrates an efficient method for kinetic resolution of racemic mixtures, contributing to the synthesis of optically active compounds (Shiina et al., 2012).

Nucleophilic Reactions in Organic Chemistry

  • Derivatives of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester have been involved in nucleophilic reactions with vinyl and aromatic halides. These reactions demonstrate the compound's utility in the formation of complex organic structures (Koch et al., 1993).

Development of Novel Compounds

  • The compound has been used in the development of novel pyridine-thiazole hybrid molecules with potential anticancer properties, showcasing its application in medicinal chemistry (Ivasechko et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWZMCVKBZSBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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